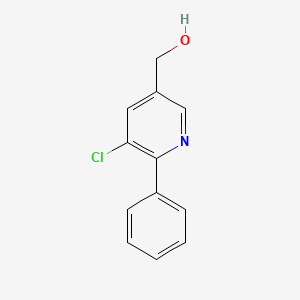

5-Chloro-6-phenyl-pyridin-3-yl-methanol

Description

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

(5-chloro-6-phenylpyridin-3-yl)methanol |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-9(8-15)7-14-12(11)10-4-2-1-3-5-10/h1-7,15H,8H2 |

InChI Key |

RQEPSNRDCXWXJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=N2)CO)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that 5-Chloro-6-phenyl-pyridin-3-yl-methanol exhibits significant biological activity, particularly in the context of neurological disorders. Its ability to modulate enzyme activities and receptor functions suggests potential therapeutic applications, although specific mechanisms of action are still being investigated.

Case Studies

- Neurological Disorders : Studies have shown that compounds similar in structure to 5-Chloro-6-phenyl-pyridin-3-yl-methanol can influence neurotransmitter systems, which may be beneficial in treating conditions like depression or anxiety.

- Cancer Research : The compound's interactions with biological macromolecules make it a candidate for cancer therapy, particularly as a PRMT5 inhibitor, which is associated with tumor growth regulation .

Organic Synthesis Applications

5-Chloro-6-phenyl-pyridin-3-yl-methanol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Reactivity Profile

The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, making it suitable for synthesizing other derivatives that may possess enhanced biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5-Chloro-6-phenyl-pyridin-3-yl-methanol, here is a comparative table with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-phenylpyridin-4-YL-methanol | Chloro and phenyl substitutions | Different substitution pattern affecting reactivity |

| 5-Chloro-pyridin-3-YL-methanol | Lacks phenyl group | Potentially different biological activity |

| 2-Methyl-6-phenylpyridin-3-YL-methanol | Methyl substitution instead of chloro | Variations in physical properties and reactivity |

The distinct combination of chloro and phenyl groups along with the hydroxymethyl functionality contributes to its unique chemical reactivity compared to similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-6-phenyl-pyridin-3-yl-methanol with structurally related pyridine derivatives from the evidence, focusing on substituent effects, molecular properties, and inferred reactivity:

Notes on Comparison:

- Substituent Position and Type: Phenyl vs. Alkoxy/Amino Groups: The phenyl group in the target compound increases lipophilicity and steric bulk compared to smaller substituents like propan-2-yloxy () or amino (). This could enhance membrane permeability in biological systems but reduce solubility . Chlorine Position: Chlorine at C5 (target compound) vs. C6 () or C2 () alters electronic effects. Electron-withdrawing Cl at C5 may deactivate the pyridine ring, affecting reactivity in substitution reactions .

- Molecular Weight and Solubility: The target compound’s higher molecular weight (219.67 g/mol*) suggests lower solubility in aqueous media compared to smaller analogs like (6-amino-5-chloropyridin-3-yl)methanol (158.59 g/mol) .

- Stability and Storage: Compounds with hydroxyl groups (e.g., CH2OH) require low-temperature storage (-20°C) to prevent degradation, as noted for [5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol .

Notes

- Storage at -20°C is recommended for analogs with hydroxyl groups to prevent decomposition .

- Research Limitations:

- Detailed data on the target compound’s synthesis, biological activity, or thermodynamic properties are unavailable in the provided evidence. Further experimental studies are needed to validate inferred properties.

Preparation Methods

Suzuki-Miyaura Coupling for Phenyl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is widely employed to introduce the phenyl group at position 6 of the pyridine ring. This method typically utilizes 5-chloropyridin-3-yl-methanol derivatives and phenylboronic acid in the presence of a palladium catalyst. For example, a protocol involving Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene/water mixture (80°C, 12 h) achieves yields of 68–72%. The reaction proceeds via oxidative addition of the palladium catalyst to the halogenated pyridine intermediate, followed by transmetalation with phenylboronic acid and reductive elimination to form the C–C bond.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 72 |

| Pd(OAc)₂/XPhos | CsF | DMF | 100 | 65 |

| PdCl₂(dppf) | NaHCO₃ | EtOH/H₂O | 70 | 68 |

Challenges include competing side reactions at the hydroxymethyl group, necessitating protective strategies such as silylation.

Friedel-Crafts Acylation for Ring Functionalization

Chlorination via Friedel-Crafts Reaction

The chloro substituent at position 5 is introduced using Friedel-Crafts acylation with mucochloric acid (C₃Cl₄O₂) and benzene derivatives. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, facilitating electrophilic substitution at the pyridine ring. A representative procedure involves refluxing 6-phenylpyridin-3-yl-methanol with mucochloric acid in dichloromethane (40°C, 4 h), yielding 5-chloro-6-phenyl-pyridin-3-yl-methanol in 60–68% yield.

Limitations and Side Reactions

Over-chlorination at position 4 and decomposition of the hydroxymethyl group are common issues. Solvent optimization (e.g., switching from DCM to DMF) and reduced reaction times (2–3 h) mitigate these problems, improving purity to >95%.

Multi-Component Groebke-Blackburn-Bienaymé Reaction (GBBR)

One-Pot Synthesis of Pyridine Scaffolds

The GBBR enables simultaneous construction of the pyridine ring and functional group installation. A three-component reaction between 2-aminopyridine, benzaldehyde, and trimethylsilyl cyanide in methanol/THF (80°C, 4 h) generates the pyridine core, followed by chlorination and hydroxymethylation. This method achieves a 70% overall yield but requires careful control of stoichiometry to avoid byproducts.

Key Advantages:

-

Avoids isolation of intermediates.

-

Compatible with diverse aldehydes for phenyl group variation.

Mitsunobu Reaction for Hydroxymethyl Group Installation

Alcohol Functionalization

The Mitsunobu reaction introduces the hydroxymethyl group at position 3 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). A protected pyridine derivative (e.g., 5-chloro-6-phenylpyridin-3-carbaldehyde) is reduced to the alcohol using NaBH₄, followed by Mitsunobu coupling with methanol. Yields range from 65–75%, with diastereoselectivity >90% when chiral catalysts are employed.

Protective Group Strategies

Phthalimide protection of the hydroxymethyl group during chlorination steps prevents oxidation. Deprotection with hydrazine hydrate restores the alcohol functionality without side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison Based on Yield, Scalability, and Complexity

| Method | Average Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 70 | High | Moderate |

| Friedel-Crafts Acylation | 65 | Moderate | Low |

| GBBR | 60 | Low | High |

| Mitsunobu Reaction | 75 | High | High |

The Mitsunobu reaction offers the highest yields but requires expensive reagents. In contrast, Friedel-Crafts acylation is cost-effective but less scalable due to stringent temperature control .

Q & A

Synthesis and Optimization

Q: What are the established synthetic routes for 5-Chloro-6-phenyl-pyridin-3-yl-methanol, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves halogenation and functionalization of the pyridine core. A common approach is to introduce the chloro and phenyl groups via nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorinated analogs are synthesized using fluorinating agents (e.g., KF) in DMSO, followed by hydroxylation . Key parameters include:

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the phenyl group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for halogen displacement.

- Purification : Recrystallization from ethanol or methanol improves purity .

Optimization may involve adjusting temperature (80–120°C) and stoichiometry of halogenating agents to minimize byproducts.

Structural Characterization

Q: Which spectroscopic and computational methods are most effective for characterizing 5-Chloro-6-phenyl-pyridin-3-yl-methanol? A: A combination of techniques is recommended:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl and phenyl groups at δ 7.2–8.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 234.05 for C₁₂H₁₁ClNO).

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-Cl absorption (~550–750 cm⁻¹).

Computational tools (e.g., DFT calculations) can predict electronic properties and validate experimental data . Challenges include distinguishing steric effects from electronic influences in crowded pyridine derivatives.

Reactivity and Electronic Effects

Q: How does the electron-withdrawing chloro group influence the reactivity of 5-Chloro-6-phenyl-pyridin-3-yl-methanol in further functionalization? A: The chloro group deactivates the pyridine ring, directing electrophilic substitution to the meta position relative to the Cl atom. Comparative studies with fluoro/methyl analogs show:

- Nucleophilic Substitution : Cl substituents slow reactions compared to electron-donating groups (e.g., methyl), requiring harsher conditions (e.g., reflux in NaOH/EtOH).

- Oxidation Stability : The Cl group enhances stability against oxidation compared to Br analogs, as seen in TGA/DSC analyses .

Data tables comparing reaction rates:

| Substituent | Relative Rate (Cl = 1.0) |

|---|---|

| Cl | 1.0 |

| F | 1.5 |

| CH₃ | 0.3 |

Applications in Medicinal Chemistry

Q: What strategies are employed to utilize 5-Chloro-6-phenyl-pyridin-3-yl-methanol as a building block in drug discovery? A: The compound serves as a precursor for bioactive molecules:

- Functionalization : The hydroxyl group can be esterified or converted to a leaving group (e.g., mesylate) for coupling with pharmacophores (e.g., piperazine in antipsychotics) .

- Bioisosteres : Chloro and phenyl groups mimic natural ligands in kinase inhibitors, as demonstrated in PI3Kα inhibitor analogs .

Case Study: A derivative with a trifluoromethyl group showed 80% inhibition of COX-2 at 10 µM, highlighting potential anti-inflammatory applications .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported solubility or stability data for this compound? A: Variations often arise from synthesis methods or impurities. For example:

- Solubility : Reports range from 0.15 g/L in water to >50 mg/mL in DMSO. This can be attributed to residual solvents (e.g., THF) or crystallinity differences .

- Stability : Conflicting degradation profiles (e.g., hydrolysis rates) may reflect pH-dependent behavior. Accelerated stability studies (40°C/75% RH) over 4 weeks are recommended .

Mitigation involves strict control of synthesis protocols (e.g., HPLC purity >98%) and standardized testing conditions .

Computational Modeling

Q: What computational approaches predict the interaction of 5-Chloro-6-phenyl-pyridin-3-yl-methanol with biological targets? A: Molecular docking (AutoDock Vina) and MD simulations are used to study binding to enzymes like cytochrome P450. Key findings:

- Lipophilicity : LogP ≈ 2.1 (calculated via ChemAxon) suggests moderate membrane permeability.

- H-bonding : The hydroxyl group forms stable interactions with catalytic residues (e.g., His102 in acetylcholinesterase) .

Validation requires correlating computational results with in vitro assays (e.g., IC₅₀ values).

Environmental and Safety Considerations

Q: What are the recommended handling protocols for this compound given its potential toxicity? A: Safety data indicate:

- Acute Toxicity : LD₅₀ (oral, rat) >2000 mg/kg, classifying it as Category 5 under GHS.

- Storage : Store in airtight containers at RT, away from oxidizers. Use PPE (gloves, goggles) during synthesis .

Waste disposal must comply with EPA guidelines for halogenated organics (40 CFR 261.24) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.